6-Isobutyl-2-methylpyridin-3-amine
Description
6-Isobutyl-2-methylpyridin-3-amine is a substituted pyridine derivative featuring an isobutyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. The amine group at the 3-position confers nucleophilic and basic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-7(2)6-9-4-5-10(11)8(3)12-9/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
FTUMPJFUNYGIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(2-methylpropyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(2-methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS); reactions are conducted in organic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
2-methyl-6-(2-methylpropyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-6-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Lipophilicity : The isobutyl group in the target compound enhances lipophilicity compared to methoxy or smaller alkyl groups, improving membrane permeability in biological systems .
- Electronic Effects : Methoxy groups (electron-donating) increase ring electron density, enhancing susceptibility to electrophilic attacks, whereas alkyl groups (e.g., isobutyl) exert weaker electronic effects .
Physicochemical Properties
Comparative solubility and reactivity data (extrapolated from analogs):
| Property | This compound | 6-Methylpyridin-3-amine | 6-Methoxy-5-methylpyridin-3-amine |
|---|---|---|---|
| LogP (Predicted) | ~3.1 (High) | ~1.5 | ~1.8 |
| Water Solubility | Low | Moderate | Low |
| Reactivity with Electrophiles | Moderate (steric hindrance) | High | High (methoxy activates ring) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
